N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

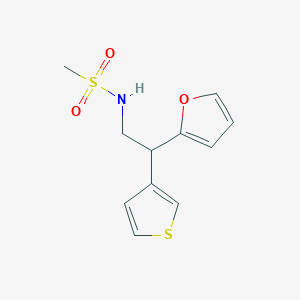

N-(2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to an ethyl bridge linking two heterocyclic aromatic rings: a furan-2-yl moiety and a thiophen-3-yl group. The sulfonamide (-SO₂NH-) group is a critical pharmacophore known for hydrogen-bonding capabilities, often enhancing binding affinity in biological systems . Although direct data on this compound are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-17(13,14)12-7-10(9-4-6-16-8-9)11-3-2-5-15-11/h2-6,8,10,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVENWJDPABOWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Characteristics

The compound this compound has the following structural formula:

- Molecular Formula : C11H13NO4S2

- Molecular Weight : 287.36 g/mol

This compound features a furan ring and a thiophene moiety, which are known to contribute to a variety of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives with similar structural components have shown promising results against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.03 - 0.5 μg/mL |

| Cryptococcus neoformans | 0.25 - 2 μg/mL |

| Aspergillus fumigatus | 0.25 - 2 μg/mL |

These results indicate that compounds with furan and thiophene rings can exhibit broad-spectrum antifungal activity, suggesting that this compound might possess similar properties .

Anticancer Activity

The potential anticancer activity of this compound has also been explored, particularly its ability to inhibit specific cancer cell lines. Studies have indicated that compounds containing furan and thiophene moieties can induce apoptosis in cancer cells through various mechanisms, such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of apoptotic pathways

For example, a related compound was shown to significantly reduce the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, including those with furan and thiophene functionalities:

- Synthesis and Evaluation : A study synthesized multiple derivatives of sulfonamides incorporating furan and thiophene rings, assessing their biological activities against various microbial strains and cancer cell lines. The findings suggested that modifications in the side chains could enhance biological efficacy .

- Pharmacokinetic Properties : Research into the pharmacokinetics of similar compounds revealed favorable absorption and metabolic profiles, indicating that these compounds could be viable candidates for further development in therapeutic applications.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The structural components may allow for interaction with specific receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide with structurally or functionally related sulfonamide derivatives, based on evidence from patents, pharmacopeial standards, and synthetic studies:

Key Findings from Comparisons:

Heterocyclic Influence: The furan and thiophene rings in the target compound may enhance binding to aromatic receptor pockets compared to pyrimidine (e.g., ) or imidazole (e.g., ) cores. Thiophene’s sulfur atom could improve lipid solubility over furan analogs . Ethyl-linked heterocycles are less common than methyl or carbonyl bridges in pharmacopeial sulfonamides (e.g., ), suggesting novel steric or electronic properties.

Sulfonamides in similar compounds (e.g., ) are critical for hydrogen bonding with serine or aspartate residues in enzymes.

Synthetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.